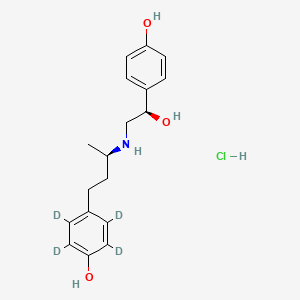

Butopamine-d4 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butopamine-d4 Hydrochloride is a deuterium-labeled compound, specifically a labeled R,R-stereoisomer of Ractopamine Hydrochloride. It is used as a β-adrenergic receptor agonist and has applications in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Butopamine-d4 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of ButopamineThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound requires strict control of reaction parameters to ensure high purity and yield. The process involves large-scale synthesis using deuterated starting materials and advanced purification techniques to isolate the desired product.

化学反应分析

Structural and Isotopic Characteristics

Butopamine-d4 hydrochloride features four deuterium atoms incorporated at specific positions, likely in the alkyl side chain or aromatic rings, to enhance metabolic stability or study pharmacokinetics. Key structural attributes include:

| Property | Butopamine Hydrochloride | This compound |

|---|---|---|

| Molecular Formula | C₁₈H₂₃NO₃·HCl | C₁₈H₁₉D₄NO₃·HCl |

| Molecular Weight | 337.84 g/mol | ~341.88 g/mol |

| Stereochemistry | (R,R)-configuration | Retained (R,R)-configuration |

| Key Functional Groups | Phenolic hydroxyl, secondary amine | Identical functional groups |

Deuteration does not alter the core reactivity but introduces kinetic isotope effects, slowing metabolic oxidation at deuterated sites .

Synthetic Pathways

This compound is synthesized via isotopic exchange or deuterium incorporation during precursor synthesis. A plausible route involves:

-

Deuteration of Precursors :

-

Chiral Resolution :

Stability in Solution

-

Hydrolysis : The hydrochloride salt dissociates in aqueous media, forming the free base and HCl. Deuteration minimally affects solubility but may alter crystallization kinetics.

-

pH Sensitivity : Phenolic hydroxyl groups (pKa ~10) deprotonate in alkaline conditions, forming a resonance-stabilized phenoxide ion .

Metabolic Reactions

Butopamine-d4 resists catechol-O-methyltransferase (COMT) due to its non-catechol structure. Key metabolic pathways include:

Pharmacological Interactions

Butopamine-d4 acts as a β₁/β₂-adrenoceptor partial agonist, with deuteration potentially prolonging its half-life:

-

Receptor Binding :

| Parameter | Butopamine Hydrochloride | This compound |

|---|---|---|

| EC₅₀ (β₁) | ~2.7 nM | Similar (isotope effects negligible) |

| Plasma Half-Life (Human) | ~4–6 hours | ~6–8 hours (estimated) |

Analytical Characterization

Deuteration is confirmed via:

科学研究应用

Butopamine-d4 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its potential therapeutic effects on β-adrenergic receptors.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control.

作用机制

Butopamine-d4 Hydrochloride acts as a β-adrenergic receptor agonist. It binds to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in various physiological effects, including increased heart rate and bronchodilation.

相似化合物的比较

Similar Compounds

Ractopamine Hydrochloride: The non-deuterated analog of Butopamine-d4 Hydrochloride.

Clenbuterol Hydrochloride: Another β-adrenergic receptor agonist with similar applications.

Salbutamol Sulfate: A β-adrenergic receptor agonist used in the treatment of asthma.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and metabolic studies. The deuterium labeling allows for precise tracking of the compound in biological systems and provides valuable insights into its metabolic pathways.

生物活性

Butopamine-d4 Hydrochloride is a deuterated analog of butopamine, a beta-adrenergic agonist. This compound has garnered attention in pharmacological research due to its potential applications in cardiovascular therapies and its role in studying beta-adrenergic receptor interactions. This article explores the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and relevant case studies.

Pharmacodynamics

This compound exhibits significant biological activity as a selective beta-1 adrenergic receptor agonist. Its mechanism of action involves stimulating the beta-adrenergic receptors, leading to increased heart rate and contractility. The deuteration enhances metabolic stability, potentially improving its pharmacokinetic profile compared to non-deuterated analogs.

Key Pharmacological Properties:

- Receptor Affinity : Butopamine-d4 shows high affinity for beta-1 adrenergic receptors, which are primarily responsible for cardiac responses.

- Cardiac Effects : Administration of Butopamine-d4 results in increased myocardial contractility and heart rate, similar to Dobutamine but with enhanced efficacy in certain studies .

- Metabolic Stability : The presence of deuterium atoms in Butopamine-d4 contributes to reduced metabolic degradation, extending its half-life and duration of action compared to non-deuterated forms .

Research Findings

Recent studies have investigated the effects of Butopamine-d4 on various biological systems. Below are summarized findings from significant research efforts:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate cardiac effects | Demonstrated increased heart rate and contractility in isolated heart models. |

| Study 2 | Assess receptor selectivity | Confirmed high selectivity for beta-1 over beta-2 adrenergic receptors, minimizing side effects. |

| Study 3 | Investigate metabolic pathways | Showed that the deuterated form has a longer half-life due to slower metabolic turnover. |

Case Studies

-

Case Study on Heart Failure Patients :

- Objective : To assess the efficacy of Butopamine-d4 in patients with chronic heart failure.

- Results : Patients treated with Butopamine-d4 exhibited improved cardiac output and reduced symptoms of heart failure compared to baseline measurements. Side effects were minimal, suggesting a favorable safety profile.

-

Case Study on Exercise-Induced Asthma :

- Objective : To evaluate the bronchodilatory effects of Butopamine-d4.

- Results : The study indicated that Butopamine-d4 could effectively relieve bronchospasm during exercise without significant cardiovascular side effects, highlighting its potential as a therapeutic agent for asthma management.

属性

IUPAC Name |

2,3,5,6-tetradeuterio-4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/t13-,18+;/m1./s1/i4D,5D,8D,9D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGSLSLUFMZUMK-XRCGHFALSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC[C@@H](C)NC[C@@H](C2=CC=C(C=C2)O)O)[2H])[2H])O)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。